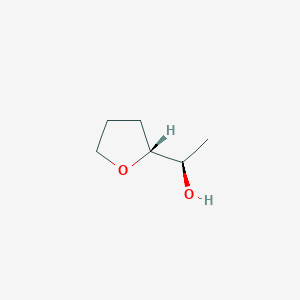
(R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with a tetrahydrofuran group and an ethanol group. Tetrahydrofuran is a cyclic ether, and ethanol is a simple alcohol. The ® notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with an alcohol group. The specific method would depend on the exact structure and functional groups present in the precursor .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The alcohol group could potentially undergo reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity could be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Hydrogen Production from Bio-ethanol
Bio-ethanol reforming represents a promising method for hydrogen production from renewable resources. The selection of catalysts and their supports significantly affects the activity and stability of catalysts in ethanol steam reforming. Materials such as Rh and Ni, supported on MgO, ZnO, CeO2, and La2O3, have been identified as suitable due to their basic characteristics, which favor ethanol dehydrogenation. This approach is promising for future fuel cell applications (Ni, Leung, & Leung, 2007).
Chemical Synthesis and Catalysis
Recent advances in the synthesis of fine chemicals such as 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD) from furfural and its derivatives, including tetrahydrofurfuryl alcohol, highlight the importance of catalyst design. The development of new, efficient, and stable catalyst systems for the hydrogenation of furfural and its derivatives to produce high-value chemicals is of significant research value and has well application prospects (Tan et al., 2021).
Environmental Applications
The study of tetrahydrofuran (THF) and its derivatives, including (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol, extends into environmental applications. For instance, THF has been reviewed for its toxicological and environmental hazards, exposures, and risks, providing crucial insights for handling and application in industrial and research settings (Fowles et al., 2013).
Biomass Conversion to Biofuels
The conversion of carbohydrate biomass feedstocks to biofuels via intermediates like hydroxylmethylfurfural (HMF) demonstrates the application of this compound in renewable energy. The catalytic dehydration of fructose and glucose to HMF, a key biorefining intermediate, highlights the potential of these processes in producing sustainable biofuels (James et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R)-1-[(2R)-oxolan-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

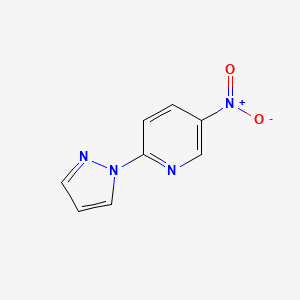

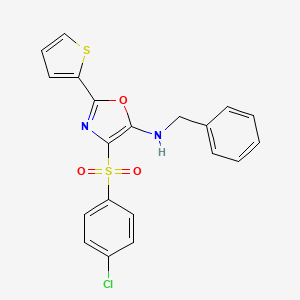
![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)
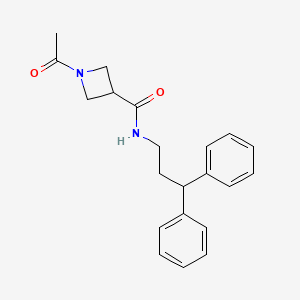
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)
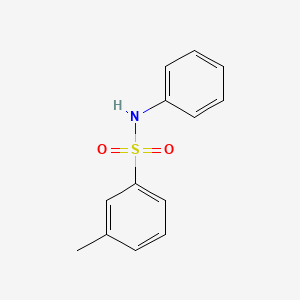


![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

